2,2-Diethoxypropane

Overview

Description

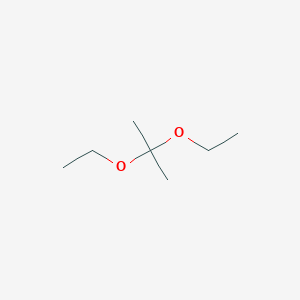

1.1 Structure and Nomenclature 2,2-Diethoxypropane (CAS 126-84-1) is an organic compound classified as an acetal, featuring a propane backbone with two ethoxy (-OCH₂CH₃) groups attached to the central carbon. Its IUPAC name is 1,1-diethoxypropane, and it is also known as acetone diethyl acetal . The molecular formula is C₇H₁₆O₂, with a molecular weight of 132.2 g/mol .

Preparation Methods

Acid-Catalyzed Acetalization of Acetone and Ethanol

The most widely documented method involves the acid-catalyzed reaction of acetone with ethanol, forming 2,2-diethoxypropane and water. This equilibrium-driven process is enhanced by excess ethanol or water removal techniques.

Reaction Mechanism and Catalysts

The reaction proceeds via protonation of acetone’s carbonyl group, followed by nucleophilic attack by ethanol to form a hemiacetal intermediate. A second ethanol molecule displaces water, yielding the acetal. Strong acid catalysts, such as sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst 15 or Dowex 50), are preferred for their reusability and minimal byproduct formation . Homogeneous catalysts like boron trifluoride etherate (BF₃·OEt₂) or sulfuric acid are also effective but require neutralization steps .

Optimization Strategies

-

Azeotropic Distillation : Removing water via azeotropic distillation shifts equilibrium toward product formation. A methanol/2,2-diethoxypropane azeotrope (3:1 molar ratio) is distilled at 58–65°C, achieving up to 98% purity .

-

Molar Ratios : A 1:2 acetone-to-ethanol molar ratio maximizes yield, though excess ethanol (up to 1:20) further drives the reaction .

-

Temperature Control : Lower temperatures (0–25°C) favor product formation but necessitate refrigeration .

Table 1: Key Reaction Parameters for Acid-Catalyzed Acetalization

Industrial Applications

This method is scalable for continuous production. For example, a fixed-bed reactor with Amberlyst 15 can process 1,250 kg/hr of acetone, achieving 90% conversion with in-situ azeotropic separation . Post-reaction neutralization with sodium bicarbonate prevents reverse hydrolysis .

Isopropenyl Acetate Ethanolysis

An alternative route involves ethanolysis of isopropenyl acetate, offering high yields without equilibrium limitations.

Synthetic Procedure

In a flask equipped with a reflux condenser, 1725 g (37.5 mol) of ethanol , 18.4 g (0.058 mol) mercuric acetate , and 28 mL boron fluoride etherate are mixed at 30°C . 1250 g (12.5 mol) isopropenyl acetate is added dropwise at 45–50°C. After 15 minutes, the mixture is quenched with 2200 g NaOH (25%), separated, dried, and distilled to yield 1140 g (69%) of this compound (b.p. 110–113°C) .

Advantages and Limitations

-

Yield : 69% with high purity (no azeotropic distillation required).

-

Drawbacks : Mercury-based catalysts pose toxicity risks, and boron trifluoride requires careful handling .

Bio-Based Continuous Production via ABE Fermentation

Emerging methods integrate acetone-butanol-ethanol (ABE) fermentation with acetalization, aligning with green chemistry principles .

Process Overview

-

Fermentation : Biomass (e.g., lignocellulose) is pretreated with steam or solvents, then hydrolyzed to sugars. ABE fermentation produces acetone, ethanol, and butanol.

-

Reactive Distillation : Acetone and ethanol react in a continuous reactor with H-FAU zeolite or CeO₂ catalysts at 393 K, using This compound as an in-situ dehydrating agent .

-

Product Separation : Unreacted ethanol is recycled, while this compound is isolated via distillation.

Table 2: Bio-Based Process Performance

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CeO₂ + H-FAU zeolite | |

| Temperature | 393 K (120°C) | |

| Yield (DEC basis) | 72% | |

| Ethanol Recycle | >90% efficiency |

Environmental and Economic Benefits

-

Waste Reduction : Utilizes bio-derived acetone and ethanol, reducing reliance on fossil fuels.

-

Energy Efficiency : Reactive distillation minimizes separation steps, cutting energy use by 30% compared to batch processes .

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Scalability | Environmental Impact | Cost |

|---|---|---|---|---|

| Acid-Catalyzed | 85–98% | High | Moderate (acid waste) | Low |

| Isopropenyl Acetate | 69% | Moderate | High (toxic catalysts) | Moderate |

| Bio-Based Continuous | 72% | High | Low | Moderate |

Key Findings :

-

Acid-catalyzed acetalization dominates industrial production due to high yields and scalability.

-

Bio-based methods show promise for sustainability but require further optimization to match traditional yields.

-

Isopropenyl acetate ethanolysis is niche, limited by catalyst toxicity.

Biological Activity

2,2-Diethoxypropane (C7H16O2) is an organic compound primarily used as a solvent and in chemical synthesis. Its biological activity has garnered interest in various fields, including pharmacology and toxicology. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

- Molecular Formula : C7H16O2

- Molecular Weight : 132.20 g/mol

- Boiling Point : 113 °C

- Flash Point : 7 °C

These properties indicate that this compound is a volatile liquid with potential implications for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several areas of interest:

- Toxicological Studies : Initial studies indicate that exposure to this compound can lead to cytotoxic effects in certain cell lines. It has been noted for its potential to induce oxidative stress, which may contribute to cellular damage.

- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property could be leveraged in developing new antimicrobial agents.

The mechanisms behind the biological activity of this compound are still under investigation. However, some proposed mechanisms include:

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cellular components such as lipids, proteins, and DNA.

- Membrane Disruption : As a solvent, it may interact with cellular membranes, altering permeability and leading to cell lysis or apoptosis.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human liver carcinoma cells (HepG2). The results showed that exposure to varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

This suggests significant cytotoxic effects at higher concentrations.

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibition zones in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

These findings indicate potential as an antimicrobial agent.

Research Findings Summary

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cytotoxic Effects : Demonstrated through various cell lines with a dose-dependent relationship.

- Antimicrobial Properties : Effective against specific bacterial strains.

- Mechanisms Involving ROS Production : Suggesting a pathway for its cytotoxicity and antimicrobial action.

Scientific Research Applications

Synthesis of Acetals

One of the primary applications of 2,2-Diethoxypropane is in the synthesis of acetals. It serves as a protecting group for carbonyl compounds, particularly aldehydes and ketones, during organic synthesis. The compound reacts with carbonyl species to form stable acetals, which can be hydrolyzed back to the original carbonyl compounds when necessary.

Case Study: Improved Synthesis Method

A notable study demonstrated an improved method for synthesizing this compound using triethyl orthoformate and ammonium chloride as a catalyst. This method enhances yield and purity, making it an efficient approach for laboratory synthesis .

Solvent in Organic Reactions

Due to its favorable physicochemical properties, this compound is often used as a solvent in various organic reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in reaction media for chemical synthesis.

Data Table: Common Organic Reactions Using this compound as Solvent

Kinetics Studies

Research has also focused on the kinetics and mechanisms of unimolecular elimination reactions involving this compound. These studies contribute to understanding reaction pathways and the behavior of diethyl acetal derivatives under various conditions.

Key Findings

- The unimolecular elimination of this compound has been studied experimentally and theoretically, revealing insights into its reaction mechanisms .

- The compound's behavior in gas-phase reactions has implications for both theoretical chemistry and practical applications in synthetic organic chemistry.

Industrial Applications

In industrial settings, this compound is utilized for its role in the production of fine chemicals and pharmaceuticals. Its stability and efficiency in chemical transformations make it an attractive choice for manufacturers looking to optimize their synthesis processes.

Example: Pharmaceutical Synthesis

The compound is employed in synthesizing various pharmaceutical intermediates where protection of functional groups is critical during multi-step synthesis .

Comparison with Similar Compounds

Physical and Chemical Properties

- Boiling Point : 113–114°C

- Density : 0.82 g/mL at 20°C

- Flash Point : 7.8°C (flammable liquid)

- Solubility: Miscible with organic solvents; hydrolyzes in acidic/basic conditions to yield ethanol and acetone .

- Thermal Stability: Stable under normal conditions but decomposes upon heating via a concerted four-membered cyclic transition state mechanism .

Stability: Thermodynamic Analysis

Acetals exhibit enhanced stability compared to their 1,n-dialkoxyalkane isomers due to the enthalpic anomeric effect, which stabilizes gem-dioxy configurations . Key data include:

Key Insight : The gem-dioxy configuration in this compound provides ~17% greater stability than 1,3-diethoxypropane, attributed to reduced steric strain and favorable orbital interactions .

Reactivity and Kinetic Behavior

Thermal Decomposition :

- This compound decomposes via a nonsynchronous four-membered transition state, with rate coefficient: log k = 13.04 – (186.6 kJ/mol)/(2.303RT) .

- 1,1-Diethoxycyclohexane (a cyclic analog) shows faster decomposition ( log k = 14.02 – 176.6 kJ/mol/(2.303RT) ), attributed to ring strain relief .

Hydrolysis :

- Hydrolysis of this compound in water yields ethanol and acetone, with a heat of reaction (ΔrH°) of +21.2 kJ/mol .

- Comparatively, 2,2-dimethoxypropane hydrolyzes faster due to the smaller methoxy group’s higher electrophilicity .

Properties

IUPAC Name |

2,2-diethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQLGYBGTRHODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059568 | |

| Record name | Propane, 2,2-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-84-1 | |

| Record name | 2,2-Diethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIETHOXYPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2,2-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2,2-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIETHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I1QHH2K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.